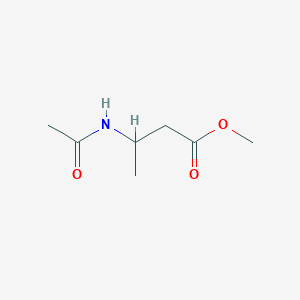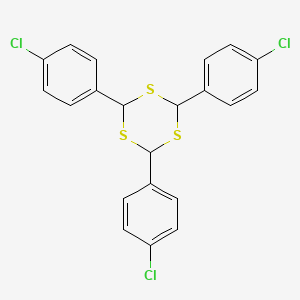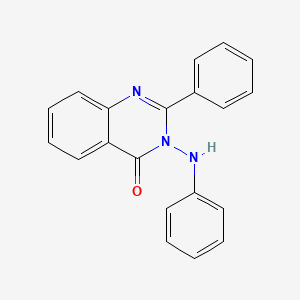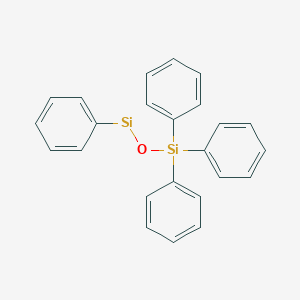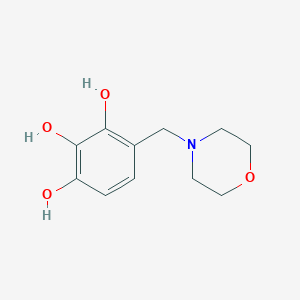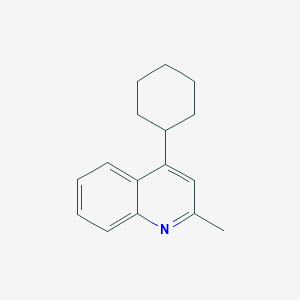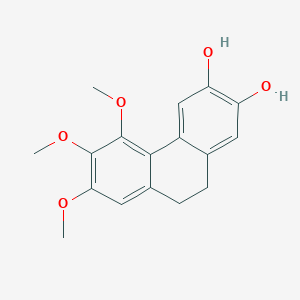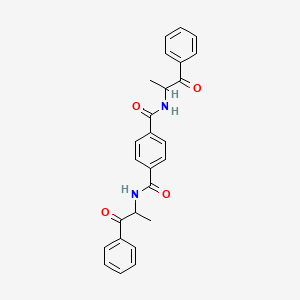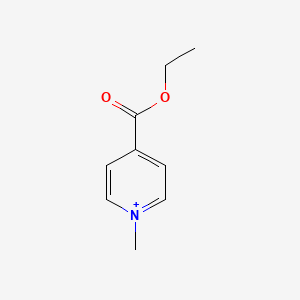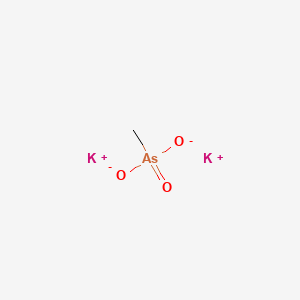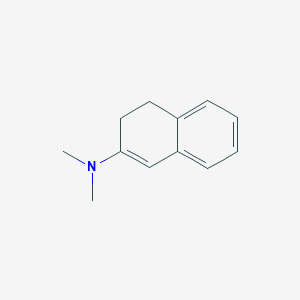
2-Naphthalenamine, 3,4-dihydro-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenamine, 3,4-dihydro-N,N-dimethyl- is a chemical compound with the molecular formula C12H15N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amine group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenamine, 3,4-dihydro-N,N-dimethyl- typically involves the reduction of 2-naphthylamine derivatives. One common method is the catalytic hydrogenation of 2-naphthylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. This process results in the reduction of the naphthalene ring, forming the desired 3,4-dihydro derivative.
Industrial Production Methods
Industrial production of 2-Naphthalenamine, 3,4-dihydro-N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenamine, 3,4-dihydro-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted naphthalenamine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenamine, 3,4-dihydro-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Naphthalenamine, 3,4-dihydro-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthylamine: A closely related compound with similar structural features but without the 3,4-dihydro and N,N-dimethyl modifications.
1-Naphthylamine: Another isomer with the amine group attached to a different position on the naphthalene ring.
Naphthalene: The parent hydrocarbon from which these derivatives are synthesized.
Uniqueness
2-Naphthalenamine, 3,4-dihydro-N,N-dimethyl- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the 3,4-dihydro and N,N-dimethyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
37948-97-3 |
|---|---|
Molekularformel |
C12H15N |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
N,N-dimethyl-3,4-dihydronaphthalen-2-amine |
InChI |
InChI=1S/C12H15N/c1-13(2)12-8-7-10-5-3-4-6-11(10)9-12/h3-6,9H,7-8H2,1-2H3 |
InChI-Schlüssel |
QUSLRVPVUZMBTO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=CC=CC=C2CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


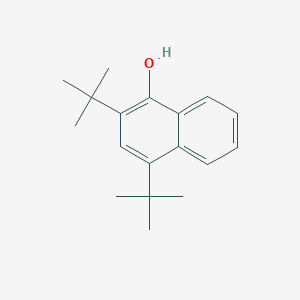
![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)

